Noberastine citrate
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Overview
Description
Noberastine citrate is a histamine H1 antagonist known for its potent and specific peripheral antihistaminic activity. It is a furan derivative of nor-astemizole, which is a metabolite of astemizole. This compound has a more rapid onset and shorter duration of action compared to astemizole, with peak antihistaminic activity occurring approximately four hours after ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Noberastine citrate involves the reaction of 3-[(5-methyl-2-furyl)methyl]-N-(4-piperidyl)-3H-imidazo[4,5-b]pyridine-2-amine with citric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the citrate salt. The process involves multiple steps, including the preparation of the furan derivative and its subsequent reaction with citric acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Noberastine citrate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The imidazo[4,5-b]pyridine moiety can undergo reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidyl and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imidazo[4,5-b]pyridine moiety can yield reduced pyridine derivatives .
Scientific Research Applications
Noberastine citrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying histamine H1 receptor antagonists.
Biology: Investigated for its effects on histamine-induced responses in biological systems.
Medicine: Explored for its potential use in treating allergic reactions and other histamine-related conditions.
Mechanism of Action
Noberastine citrate exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the typical histamine-induced responses such as vasodilation, increased vascular permeability, and smooth muscle contraction. The molecular targets include the histamine H1 receptors located on various cells, including endothelial cells and smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Astemizole: A histamine H1 antagonist with a longer duration of action.
Nor-astemizole: A metabolite of astemizole with similar antihistaminic properties.
Cetirizine: Another histamine H1 antagonist with different pharmacokinetic properties.
Uniqueness
Noberastine citrate is unique due to its rapid onset of action and shorter duration compared to astemizole. It also lacks central nervous system effects, making it a safer option for patients who need to avoid sedation .
Properties
CAS No. |
139751-07-8 |
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Molecular Formula |
C23H29N5O8 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C17H21N5O.C6H8O7/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
VXIJMTRTCJNTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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